molecular formula C8H12N4O B13003607 N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B13003607
M. Wt: 180.21 g/mol
InChI Key: CZEUAYMIGZZEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Positional Isomerism

  • Example : The 3-methyl isomer (CAS 126052-23-1) places the methyl group on the imidazole ring rather than the amide nitrogen. Such positional differences alter electronic properties and biological activity.
  • Carboxamide placement : Substitution at position 8 versus other positions (e.g., 2 or 3) would yield distinct isomers.

Stereochemical Considerations

  • Chiral Centers : The tetrahydroimidazo[1,2-a]pyrazine core may introduce chiral centers depending on hydrogenation patterns. For instance, saturation at positions 5–8 could generate stereogenic centers if adjacent carbons bear non-identical substituents.
  • Amide Configuration : The carboxamide group’s planar geometry limits stereoisomerism at the carbonyl carbon, but the methyl group’s orientation relative to the bicyclic system could influence conformational preferences.
Isomer Type Structural Feature Example
Positional Methyl group on imidazole vs. amide 3-methyl vs. N-methyl isomers
Conformational Ring puckering or amide rotation Axial vs. equatorial methyl
Stereoisomeric Chiral centers in hydrogenated ring Enantiomers or diastereomers

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

InChI

InChI=1S/C8H12N4O/c1-9-8(13)6-7-11-3-5-12(7)4-2-10-6/h3,5-6,10H,2,4H2,1H3,(H,9,13)

InChI Key

CZEUAYMIGZZEDO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1C2=NC=CN2CCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted imidazole with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine within the tetrahydroimidazo-pyrazine ring undergoes alkylation and acylation under standard conditions:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) yields N-alkyl derivatives.

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) produces N-acylated analogs .

Example Reaction Pathway:

N Methyl 5 6 7 8 tetrahydroimidazo 1 2 a pyrazine 8 carboxamide+R XBaseN Alkyl Acyl Derivative\text{N Methyl 5 6 7 8 tetrahydroimidazo 1 2 a pyrazine 8 carboxamide}+\text{R X}\xrightarrow{\text{Base}}\text{N Alkyl Acyl Derivative}

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions , enabling structural diversification:

  • Suzuki-Miyaura Coupling : Introduces aryl/heteroaryl groups at reactive positions using palladium catalysts (e.g., Pd(PPh3_3)4_4) and boronic acids.

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides in the presence of palladium catalysts .

Key Applications:

Reaction TypeReagents/ConditionsOutcome
Suzuki CouplingPd catalyst, aryl boronic acid, baseAryl-substituted derivatives
Buchwald-HartwigPd catalyst, aryl halide, ligand, baseAminated analogs

Substitution Reactions

Substitution reactions are facilitated by halogen or pseudohalogen groups on the core structure:

  • Halogen Exchange : Iodo-substituted intermediates (e.g., 4,5-diiodo derivatives) react with n-BuLi and hexachloroethane to introduce chloro or bromo groups .

  • Thioalkylation : Treatment with sodium thiolates (RSNa) and CuCl in N-methylpyrrolidone (NMP) introduces thioether groups, which can be oxidized to sulfones using mCPBA .

Mechanistic Pathway:

Iodo Derivative+RSNaCuCl NMPThioether IntermediatemCPBASulfone\text{Iodo Derivative}+\text{RSNa}\xrightarrow{\text{CuCl NMP}}\text{Thioether Intermediate}\xrightarrow{\text{mCPBA}}\text{Sulfone}

Functional Group Transformations

The carboxamide group exhibits limited reactivity under mild conditions but can undergo hydrolysis under harsh acidic or basic environments:

  • Acidic Hydrolysis : Concentrated HCl at elevated temperatures converts the carboxamide to a carboxylic acid.

  • Basic Hydrolysis : NaOH in refluxing ethanol yields the corresponding carboxylate salt.

Biological Interaction Pathways

While not a direct chemical reaction, the compound modulates biological systems through interactions with enzymes and receptors:

  • Orexin Receptor Antagonism : Structural analogs (e.g., 1-chloro derivatives) block orexin receptors, influencing sleep-wake cycles .

  • Enzyme Inhibition : Modifications to the carboxamide group alter binding affinity to therapeutic targets .

Scientific Research Applications

Modulation of Neurotransmitter Receptors

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide has been identified as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). This modulation is significant because AMPARs are critical for synaptic transmission and plasticity in the central nervous system. The compound has shown promise in preclinical studies as a potential treatment for conditions such as epilepsy and other seizure disorders.

In a study published in 2018, researchers optimized the structure-activity relationship of imidazo[1,2-a]pyrazines to yield compounds with subnanomolar potency and brain penetration capabilities. These compounds demonstrated robust anticonvulsant effects in animal models, suggesting that this compound could be developed into an effective therapeutic agent for managing seizures .

Orexin Receptor Antagonism

The compound has also been investigated for its potential as an orexin receptor antagonist. Orexins are neuropeptides that play a crucial role in regulating arousal, appetite, and wakefulness. Targeting orexin receptors may provide therapeutic avenues for sleep disorders and obesity management.

Research indicates that derivatives of tetrahydroimidazo[1,5-a]pyrazine can act as non-peptide antagonists of the orexin OX1 receptor. This antagonism could lead to decreased food consumption and improved sleep patterns in animal models . The implications for treating conditions like narcolepsy and obesity are significant.

Case Study 1: Anticonvulsant Activity

A notable study focused on the anticonvulsant activity of this compound demonstrated its effectiveness in reducing seizure frequency in rodent models. The compound was administered orally at varying doses (e.g., 5 mg/kg), showing a dose-dependent reduction in seizure activity during both corneal kindling and pentylenetetrazole-induced seizure tests. This suggests a strong potential for further development into clinical applications for epilepsy treatment .

Case Study 2: Orexin Receptor Studies

In another research initiative examining orexin receptor antagonism, compounds derived from tetrahydroimidazo[1,5-a]pyrazine were tested for their effects on feeding behavior in rats. The results indicated that these compounds significantly reduced food intake when administered prior to meal times. This finding supports the hypothesis that targeting orexin receptors could be beneficial in managing obesity and related metabolic disorders .

Data Summary Table

Application AreaCompound RoleFindings
Anticonvulsant ActivityNegative modulator of AMPARsReduced seizure frequency in rodent models
Orexin Receptor AntagonismNon-peptide antagonistDecreased food consumption in rats

Mechanism of Action

The mechanism by which N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Compound Name Core Structure Substituents/R-Groups Functional Groups Key References
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide Tetrahydroimidazo[1,2-a]pyrazine - N-Methyl at 1-position
- Carboxamide at 8-position
Carboxamide, methylamine
BIM-46174 Tetrahydroimidazo[1,2-a]pyrazine - Cyclohexylmethyl at 8-position
- Thiopropyl at 7-position
Thioether, cyclohexylmethyl
8-Morpholinoimidazo[1,2-a]pyrazine derivatives Tetrahydroimidazo[1,2-a]pyrazine - Morpholino at 8-position
- Phenylpyridine-carboxamide
Morpholine, aromatic carboxamide
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Tetrahydroimidazo[1,2-a]pyrimidine - Carbohydrazide at 2-position
- Aromatic hydrazones
Hydrazone, pyrimidine ring

Key Observations :

  • The carboxamide group in the target compound distinguishes it from BIM-46174, which features a thiopropyl group critical for Gαq protein inhibition .
  • Morpholino-substituted derivatives () exhibit enhanced solubility and kinase-targeting activity due to the morpholine oxygen's hydrogen-bonding capacity, unlike the methyl group in the target compound .
  • Pyrimidine-core analogs (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines) show antibacterial activity when substituted with hydrazones, highlighting the role of the pyrimidine ring in microbial target engagement .

Key Insights :

  • Hydrazone derivatives exhibit broad-spectrum antibacterial activity, suggesting that the pyrimidine core and hydrazone side chain are critical for microbial targeting .
  • The morpholino group in ’s derivatives enhances kinase inhibitory activity, indicating that polar substituents improve target affinity in enzymatic contexts .

Biological Activity

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide (CAS No. 1936300-34-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C₈H₁₂N₄O
  • Molecular Weight : 180.21 g/mol
  • CAS Number : 1936300-34-3

This compound exhibits its biological effects primarily through modulation of various signaling pathways. It has been studied for its potential as an orexin receptor antagonist, which plays a crucial role in regulating sleep-wake cycles and appetite control. The compound's structure allows it to interact with G-protein-coupled receptors (GPCRs), influencing neuropeptide signaling pathways .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties across several cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay against various cancer types:

Cell Line IC₅₀ (µM)
MCF7 (Breast Cancer)6.66
HCT116 (Colorectal)9.50
K562 (Leukemia)0.07

The compound showed significant inhibition of cell proliferation in these models, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It was shown to inhibit nitric oxide production in RAW264.7 macrophages by reducing lipopolysaccharide (LPS)-induced overexpression:

Concentration (µM) Inhibition (%)
2056.32

This suggests that this compound may be beneficial in treating inflammatory diseases .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of the compound against oxidative stress-induced neuronal damage in PC12 cells. The results indicated that the compound significantly reduced cell death and improved cell viability under oxidative stress conditions.
  • Orexin Receptor Antagonism : In vivo studies have shown that this compound acts as a selective antagonist for orexin receptors OX1 and OX2. This antagonism was associated with reduced food intake and altered sleep patterns in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.